N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloropyridine moiety, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced to the oxazole ring.
Attachment of the Methoxyphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling, where a methoxyphenyl boronic acid or halide is reacted with the oxazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(5-chloropyridin-2-yl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
- N-(5-chloropyridin-2-yl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H12ClN3O3 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-12-5-2-10(3-6-12)14-8-13(20-23-14)16(21)19-15-7-4-11(17)9-18-15/h2-9H,1H3,(H,18,19,21) |
InChI Key |
KJJQJKBGWYZAND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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